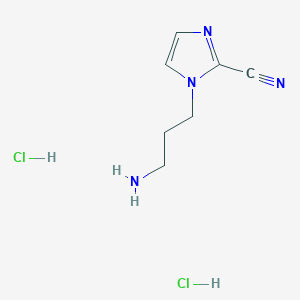

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

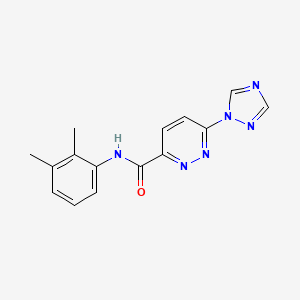

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is a chemical compound with the CAS Number: 2241141-58-0 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

The synthesis of this compound involves the use of 1-(3-Aminopropyl)imidazole, which is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Molecular Structure Analysis

The molecular weight of this compound is 223.1 . The InChI key and IUPAC name can be found in the properties section of the product’s information . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .It is stored at room temperature . The density of the related compound 1-(3-Aminopropyl)imidazole is 1.049 g/mL at 25 C (lit.) and its refractive index is n20/D 1.519 (lit.) .

Mécanisme D'action

The mechanism of action of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to induce apoptosis in cancer cells, leading to their death.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. This compound has also been found to improve glucose tolerance and insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride has several advantages for use in lab experiments. It is readily available and easy to synthesize. It has also been found to have low toxicity and good stability. However, this compound has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Orientations Futures

There are several future directions for the study of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride. One area of interest is the development of new drugs based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of neurodegenerative diseases. This compound's potential use as a biomaterial for tissue engineering is also an area of interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Méthodes De Synthèse

The synthesis of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride involves the reaction of 2-cyanomethylimidazole with 1,3-diaminopropane in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. This method has been optimized to produce high yields of this compound with good purity.

Applications De Recherche Scientifique

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of various drugs. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

In the field of biotechnology, this compound has been used as a ligand for the immobilization of enzymes and proteins. It has been found to improve the stability and activity of these biomolecules, making them more suitable for use in various biotechnological applications.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, and not to breathe dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

1-(3-aminopropyl)imidazole-2-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-2-1-4-11-5-3-10-7(11)6-9;;/h3,5H,1-2,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZTZTLNBYWUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C#N)CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

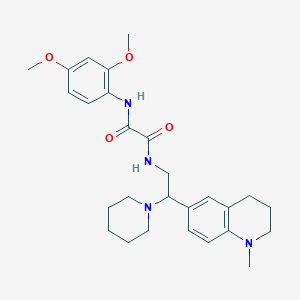

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)

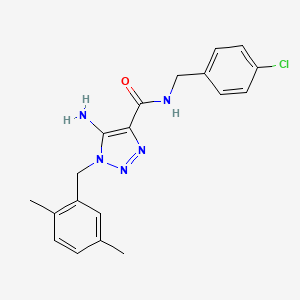

![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)

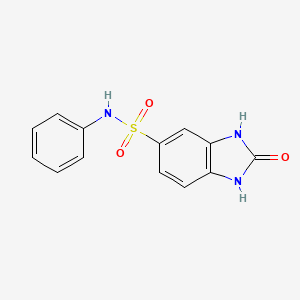

![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)

![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)

![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)

![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)